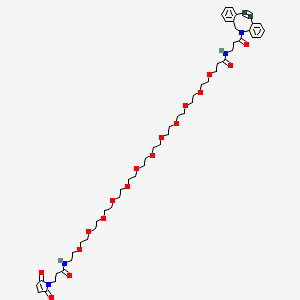

DBCO-NHCO-PEG12-maleimide

描述

属性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPJSRPEBGDVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1027.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DBCO-NHCO-PEG12-maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-NHCO-PEG12-maleimide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide elucidates the core mechanism of action of this linker by dissecting the individual functionalities of its three key components: the Dibenzocyclooctyne (DBCO) group, the maleimide (B117702) moiety, and the polyethylene (B3416737) glycol (PEG) spacer. We will delve into the kinetics and specificity of the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) and the thiol-maleimide Michael addition reactions. Furthermore, this guide provides quantitative data on reaction kinetics and the impact of the PEG linker on the efficacy of PROTACs, alongside detailed experimental protocols for its application in bioconjugation.

Introduction: A Multifunctional Tool for Bioconjugation

The architecture of this compound is meticulously designed to facilitate the seamless and specific linkage of two distinct molecular entities. This is achieved through its two terminal reactive groups, the DBCO and the maleimide, which react with high specificity towards azide (B81097) and thiol groups, respectively. The central PEG12 spacer offers crucial advantages, including enhanced solubility, reduced steric hindrance, and optimized spatial orientation between the conjugated molecules.[1][2] This trifecta of functionalities makes it an invaluable tool for constructing complex biomolecular architectures.[3][4]

Core Mechanism of Action: A Tale of Two Reactions

The functionality of this compound is predicated on two independent and highly specific chemical reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) at the DBCO terminus and the Michael addition at the maleimide terminus.

The DBCO Moiety: Copper-Free "Click" Chemistry

The Dibenzocyclooctyne (DBCO) group is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule.[5][6] This reaction, a cornerstone of "click chemistry," is termed strain-promoted alkyne-azide cycloaddition (SPAAC) and is notable for proceeding efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[7] The bioorthogonal nature of this reaction ensures that it does not interfere with native biological processes, making it ideal for applications in living systems.[8]

The reaction results in the formation of a stable triazole linkage.[7] The kinetics of this reaction are rapid, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[6]

The Maleimide Moiety: Thiol-Specific Conjugation

The maleimide group is an α,β-unsaturated carbonyl compound that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[9] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[9] This conjugation is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[9][10] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine (B10760008) residues.[10]

However, the resulting succinimide (B58015) thioether can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate. Hydrolysis of the succinimide ring can increase the stability of the linkage.[11]

The PEG12 Spacer: Enhancing Performance

The 12-unit polyethylene glycol (PEG) spacer, connected to the DBCO moiety via a stable amide (NHCO) bond, plays a multifaceted role in the linker's function. The amide bond itself is generally stable under physiological conditions, with half-lives in circulation often exceeding several days.[12] The PEG chain imparts several beneficial properties:

-

Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly advantageous for hydrophobic payloads.[13][14]

-

Reduced Steric Hindrance: The length of the PEG12 chain provides adequate separation between the two conjugated molecules, minimizing steric clashes that could impede their interaction and function.[2]

-

Improved Pharmacokinetics: In the context of therapeutics like PROTACs, the PEG linker can improve the pharmacokinetic profile of the molecule.[13]

-

Modulation of Efficacy: The length of the PEG linker is a critical parameter in PROTAC design, directly influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, thereby affecting degradation efficiency (DC50 and Dmax values).[3][15]

Quantitative Data

The efficiency and outcome of bioconjugation reactions using this compound are governed by the kinetics of the individual reactions and the properties of the linker.

Reaction Kinetics

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| DBCO-Azide (SPAAC) | ~0.34 - 2.6 M⁻¹s⁻¹ | pH 7.4, 25°C | [16] |

| Maleimide-Thiol (pH 7.4) | High (significantly faster than at lower pH) | pH 7.4, 37°C | [9] |

| Maleimide-Thiol (pH 6.5-7.5) | Optimal for thiol selectivity | Chemoselective for thiols over amines | [9][10] |

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial determinant of PROTAC efficacy. The following tables summarize findings on the degradation of different target proteins using PROTACs with varying linker lengths.

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [17]

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Table 3: Degradation Potency of TBK1-Targeting PROTACs [17]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Table 4: Degradation Potency of BRD4-Targeting PROTACs [18]

| Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| 27 | PEG-based | 25 | >90 |

| 28 | PEG-based | 15 | >90 |

| 29 | PEG-based | 30 | >90 |

| 32 | PEG-based | 120 | >80 |

| 33 | PEG-based | 150 | >80 |

| 34 | PEG-based | 20 | >90 |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Single Labeling via Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide moiety to a thiol-containing protein.

-

Preparation of Thiol-Containing Protein:

-

Dissolve the protein in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.[19] The inclusion of 1-5 mM EDTA is recommended to prevent disulfide bond formation.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the excess reducing agent using a desalting column.[19]

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8]

-

-

Conjugation Reaction:

-

Purification:

-

Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography.[9]

-

Protocol for Dual Labeling (Sequential Conjugation)

This protocol outlines the sequential conjugation of both the maleimide and DBCO ends of the linker to two different molecules.

-

Step 1: Maleimide-Thiol Conjugation:

-

Follow the protocol described in section 4.1 to conjugate the maleimide end of the linker to a thiol-containing molecule.

-

It is crucial to ensure the complete removal of any unreacted thiol-containing molecules after this step.

-

-

Step 2: DBCO-Azide Conjugation:

-

Prepare the azide-containing molecule in a compatible buffer.

-

Add the DBCO-labeled molecule from Step 1 to the azide-containing molecule. A 2- to 4-fold molar excess of one component can be used to drive the reaction to completion.[11]

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]

-

-

Purification:

-

Purify the final dual-labeled conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography) to remove any unreacted starting materials.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its mechanism of action is rooted in the orthogonal reactivity of the DBCO and maleimide groups, which allows for the specific and sequential conjugation to azide and thiol-containing molecules, respectively. The integral PEG12 spacer further enhances its utility by improving solubility and providing optimal spacing, a critical factor in applications such as PROTAC-mediated protein degradation. A thorough understanding of the reaction kinetics and the influence of the linker's components is paramount for the rational design and successful implementation of this tool in the development of novel therapeutics and research reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. DBCO-PEG-Mal, DBCO-PEG-Maleimide - Biopharma PEG [biochempeg.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. raineslab.com [raineslab.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional crosslinkers, indispensable reagents in modern biochemistry, drug development, and diagnostics. We will delve into the core chemistry of these powerful tools, present quantitative data for commonly used crosslinkers, and provide detailed experimental protocols for their application in protein modification.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are molecules that possess two different reactive groups, enabling the covalent linkage of two distinct functional groups on proteins or other biomolecules.[1] This "activate-and-conjugate" strategy allows for controlled, sequential reactions, minimizing the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[2]

The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive ends and a spacer arm. The spacer arm's length and chemical nature (e.g., hydrophilicity, cleavability) can be varied to suit specific applications.[2]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used type, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (on lysine (B10760008) residues and the N-terminus) and a maleimide (B117702) group that reacts with sulfhydryl groups (on cysteine residues).[2]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers contain a hydrazide or aminooxy group that targets carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group. They are particularly useful for modifying glycoproteins where carbohydrate moieties can be oxidized to generate aldehydes.[2]

-

Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, allowing for the capture of transient or weak interactions.[2]

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, these linkers have a sulfhydryl-reactive group and a photoreactive group, enabling site-specific attachment to a cysteine residue followed by light-induced crosslinking to a nearby interacting partner.[2]

Quantitative Data of Common Heterobifunctional Crosslinkers

The choice of a heterobifunctional crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific functional groups to be targeted. The following tables summarize the properties of some commonly used amine-to-sulfhydryl crosslinkers.

| Crosslinker | Spacer Arm Length (Å) | Water-Soluble | Reactive Towards |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | Amine, Sulfhydryl |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Yes | Amine, Sulfhydryl |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | 7.3 | No | Amine, Sulfhydryl |

| Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | 7.3 | Yes | Amine, Sulfhydryl |

| GMBS (N-γ-Maleimidobutyryloxy-succinimide ester) | 7.4 | No | Amine, Sulfhydryl |

| Sulfo-GMBS (N-γ-Maleimidobutyryloxy-sulfosuccinimide ester) | 7.4 | Yes | Amine, Sulfhydryl |

| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | 9.4 | No | Amine, Sulfhydryl |

| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | 9.4 | Yes | Amine, Sulfhydryl |

| LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | 15.7 | No | Amine, Sulfhydryl |

| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | 15.7 | Yes | Amine, Sulfhydryl |

| Reactive Group | Optimal pH Range | Reaction Time | Stability in Aqueous Solution |

| NHS Ester | 7.2 - 8.5 | 30-60 min at RT | Prone to hydrolysis, especially at higher pH. Half-life is ~4-5 hours at pH 7.0 and 10 minutes at pH 8.6 at 4°C. |

| Maleimide | 6.5 - 7.5 | 1-2 hours at RT | More stable than NHS esters but will hydrolyze at pH > 7.5. |

Experimental Protocols

This section provides detailed methodologies for key applications of heterobifunctional crosslinkers.

Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an antibody (containing primary amines) to horseradish peroxidase (HRP) (which can be modified to contain free sulfhydryls).[3][4]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

Horseradish Peroxidase (HRP)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

SATA (N-succinimidyl S-acetylthioacetate)

-

Hydroxylamine-HCl

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting columns

Methodology:

Part A: Thiolation of Antibody

-

Prepare Antibody: Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.

-

Prepare SATA Solution: Immediately before use, dissolve SATA in DMSO to a concentration of 10 mg/mL.

-

SATA Reaction: Add a 20-fold molar excess of the SATA solution to the antibody solution. Incubate for 30 minutes at room temperature with gentle stirring.

-

Deacetylation: Add Hydroxylamine-HCl to a final concentration of 0.5 M. Incubate for 2 hours at room temperature to deacetylate the sulfhydryl groups.

-

Purification: Remove excess SATA and hydroxylamine (B1172632) by passing the antibody solution through a desalting column equilibrated with Conjugation Buffer.

Part B: Activation of HRP with Sulfo-SMCC

-

Prepare HRP: Dissolve HRP in Conjugation Buffer at a concentration of 10 mg/mL.

-

Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.

-

Sulfo-SMCC Reaction: Add a 20-fold molar excess of the Sulfo-SMCC solution to the HRP solution. Incubate for 30-60 minutes at room temperature.

-

Purification: Remove excess Sulfo-SMCC by passing the HRP solution through a desalting column equilibrated with Conjugation Buffer.

Part C: Conjugation of Thiolated Antibody to Activated HRP

-

Conjugation: Immediately mix the purified thiolated antibody and the maleimide-activated HRP in a 1:2 molar ratio (Antibody:HRP).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and HRP.

Caption: Workflow for Antibody-HRP Conjugation using Sulfo-SMCC and SATA.

Immobilization of a Protein onto an Amine-Functionalized Surface

This protocol outlines the steps for covalently attaching a sulfhydryl-containing protein to an amine-functionalized surface using an NHS-ester/maleimide crosslinker like SMCC.[5]

Materials:

-

Amine-functionalized surface (e.g., glass slide, beads)

-

Sulfhydryl-containing protein

-

SMCC (or Sulfo-SMCC for aqueous reactions)

-

Anhydrous DMSO (if using SMCC)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Washing Buffer: PBS with 0.05% Tween-20

-

Quenching Buffer: 10 mM Cysteine in PBS

Methodology:

-

Surface Preparation: Wash the amine-functionalized surface thoroughly with the Reaction Buffer.

-

Crosslinker Activation:

-

For SMCC: Prepare a 10 mM stock solution of SMCC in anhydrous DMSO immediately before use. Dilute the stock solution in Reaction Buffer to a final concentration of 1 mM.

-

For Sulfo-SMCC: Prepare a 10 mM solution directly in Reaction Buffer.

-

-

Surface Activation: Immerse the amine-functionalized surface in the crosslinker solution and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the surface extensively with Washing Buffer to remove unreacted crosslinker.

-

Protein Immobilization: Prepare a solution of the sulfhydryl-containing protein (0.1-1 mg/mL) in Reaction Buffer (pH 6.5-7.5). Immerse the activated surface in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: (Optional) To block any unreacted maleimide groups, incubate the surface in Quenching Buffer for 15-30 minutes at room temperature.

-

Final Washing: Wash the surface thoroughly with Washing Buffer to remove non-covalently bound protein.

Caption: Experimental workflow for protein immobilization on a surface.

Application in Studying Signaling Pathways: The EGFR-Grb2 Interaction

Heterobifunctional crosslinkers are powerful tools for elucidating protein-protein interactions within signaling cascades. A prime example is the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation. Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This interaction initiates the Ras-MAPK signaling cascade.

While direct co-immunoprecipitation can be challenging for transient interactions, chemical crosslinking can stabilize the EGFR-Grb2 complex for analysis.

Caption: Simplified EGFR signaling pathway highlighting the EGFR-Grb2 interaction.

A hypothetical experiment to capture the EGFR-Grb2 interaction using a heterobifunctional crosslinker could involve the following steps. This protocol is a generalized representation and would require optimization for specific experimental conditions.

Hypothetical Protocol: Crosslinking of EGFR and Grb2 in Cell Lysate

Materials:

-

Cells expressing EGFR and Grb2

-

Lysis Buffer (non-amine containing, e.g., HEPES-based)

-

Sulfo-SMCC

-

Anti-EGFR antibody conjugated to beads

-

Elution Buffer

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Cell Lysis: Lyse the cells in a non-amine containing buffer to obtain a clarified cell lysate.

-

Crosslinking Reaction: Add Sulfo-SMCC to the cell lysate to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature.

-

Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.

-

Immunoprecipitation: Add anti-EGFR antibody-conjugated beads to the quenched lysate and incubate for 2-4 hours at 4°C to pull down EGFR and any crosslinked partners.

-

Washing: Wash the beads several times with Lysis Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EGFR and Grb2 to confirm the presence of a higher molecular weight crosslinked complex.

Caption: Workflow for capturing the EGFR-Grb2 interaction using a heterobifunctional crosslinker.

Conclusion

Heterobifunctional crosslinkers are versatile and powerful reagents for protein modification, enabling the creation of specific and stable bioconjugates. Their ability to facilitate controlled, two-step reactions makes them superior to homobifunctional crosslinkers for many applications, from the development of antibody-drug conjugates to the elucidation of complex protein-protein interactions in signaling pathways. A thorough understanding of their chemistry and the optimization of reaction conditions are paramount to achieving successful and reproducible results. This guide provides a solid foundation for researchers to effectively utilize these essential tools in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of DBCO-NHCO-PEG12-maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of DBCO-NHCO-PEG12-maleimide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. Understanding these parameters is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of results. This document offers a compilation of available data, detailed experimental protocols for in-house validation, and visual representations of key processes to support your research endeavors.

Solubility Profile

This compound is a molecule designed with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a maleimide (B117702) group for reaction with thiols, and a polyethylene (B3416737) glycol (PEG) spacer. The inclusion of the hydrophilic 12-unit PEG chain significantly enhances the aqueous solubility of this linker compared to non-PEGylated counterparts.[1]

Qualitative Solubility

This compound is readily soluble in common organic solvents.[2][3] The PEG12 spacer is designed to improve solubility in aqueous buffers, a critical feature for most bioconjugation reactions.[4]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Acetonitrile (B52724) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Aqueous Buffers | Soluble |

Quantitative Solubility Data

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its two functional ends: the DBCO group and the maleimide group.

Maleimide Group Stability

The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. The stability of the maleimide ring is crucial for its successful conjugation to thiol-containing molecules.

Table 2: Hydrolytic Stability of 8-arm-PEG10k-maleimide (as a proxy for maleimide stability) [5]

| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁₂) (hours) |

| 3.0 | 37 | Very Slow | >> 24 |

| 5.5 | 37 | Very Slow | >> 24 |

| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 |

| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 |

| 9.0 | 37 | Fast | << 1 |

Data adapted from a study on a multi-arm PEG-maleimide construct, which provides a reasonable estimate for the hydrolytic stability of the maleimide moiety.

The thioether bond formed upon reaction of the maleimide with a thiol can undergo a retro-Michael reaction, leading to deconjugation. This process is more pronounced in the presence of competing thiols like glutathione (B108866) (GSH). One study on a maleimide-PEG conjugate with a hemoglobin subunit showed approximately 30% deconjugation after 7 days at 37°C in the presence of 1 mM GSH.

DBCO Group Stability

The DBCO group is generally stable under common bioconjugation conditions (pH 6-9). However, it is sensitive to strong acids and can degrade in certain biological environments. A study on the stability of DBCO groups in immune phagocytes showed a moderate stability, with 36% of the DBCO groups degraded after 24 hours.[2][6] Buffers containing azides should be avoided as they will react with the DBCO group.[7]

Experimental Protocols

To ensure optimal performance and reproducibility, it is recommended to perform in-house validation of the solubility and stability of this compound under your specific experimental conditions.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.

Caption: Workflow for determining the aqueous solubility of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Serial Dilution: In a series of microcentrifuge tubes, add a fixed volume of the desired aqueous buffer (e.g., 100 µL of PBS, pH 7.4).

-

Addition of Linker: Add increasing volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 0.1 mM to 2 mM). Ensure the final DMSO concentration is kept low and consistent across all samples (e.g., <= 5%).

-

Incubation: Incubate the samples at room temperature for 1-2 hours with gentle agitation.

-

Visual Inspection: Visually inspect each tube for any signs of precipitation.

-

Quantification (Optional): For a more quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.

-

Analysis: Carefully collect the supernatant and measure its absorbance at approximately 309 nm (the characteristic absorbance of the DBCO group). Calculate the concentration using a standard curve and determine the highest concentration that remains in solution.

Protocol for Assessing Stability (HPLC-Based)

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time under different conditions.

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the desired test buffer (e.g., phosphate (B84403) buffers at pH 5.5, 7.4, and 8.5).

-

Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of each sample.

-

Quenching: Immediately quench any further reaction by either flash-freezing the sample in liquid nitrogen and storing at -80°C until analysis, or by adding a quenching agent if appropriate (e.g., acidifying the solution to stop pH-dependent hydrolysis).

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is a common starting point.

-

Detection: Monitor the elution profile using a UV detector at wavelengths relevant to the DBCO group (~309 nm) and potentially the hydrolyzed maleimide product (which may have a different absorption profile).

-

-

Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the linker remaining relative to the t=0 time point to determine the degradation rate and half-life under each condition.

Logical Relationships in Bioconjugation

The successful application of this compound relies on a logical sequence of reactions and considerations.

Caption: Logical workflow for a two-step bioconjugation using this compound.

This diagram illustrates the sequential nature of the conjugation process. First, the maleimide end of the linker reacts with a thiol on a protein or other biomolecule. Following this, the DBCO end is available to react with an azide-modified molecule via a copper-free click reaction, resulting in the final tripartite conjugate. Careful consideration of the stability of the linker and the reaction conditions at each step is crucial for achieving high yields and a stable final product.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]

A Deep Dive into Bioorthogonal Chemistry for Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being interfered by the native biochemical processes.[1] Coined by Carolyn R. Bertozzi, the term "bioorthogonal" signifies reactions that are orthogonal to the complex chemical environment of the cell, enabling the precise chemical modification of biomolecules in their native context. This powerful technology has revolutionized the study of proteins, glycans, and other biomolecules, offering unprecedented tools for imaging, tracking, and therapeutic development.[2]

The core principle of bioorthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter," a small, abiotic functional group that is metabolically or genetically incorporated.[3] This reporter group is designed to be inert to the vast array of functional groups present in the cellular milieu. Second, a probe molecule carrying a complementary functional group is introduced. This probe, which can be a fluorophore, a drug molecule, or an affinity tag, then selectively reacts with the chemical reporter, leading to the specific labeling of the target biomolecule.[3]

For a reaction to be considered truly bioorthogonal, it must meet several stringent criteria:

-

High Selectivity: The reacting partners must only react with each other, ignoring all other endogenous functional groups.

-

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.

-

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the biological system under investigation.

-

Stability: Both the reactants and the product of the ligation should be stable in an aqueous environment.

This guide will provide an in-depth exploration of the three most prominent bioorthogonal reactions used for protein labeling: the Staudinger Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. We will delve into their mechanisms, compare their kinetic properties, and provide detailed experimental protocols for their application in protein labeling.

Key Bioorthogonal Reactions for Protein Labeling

The choice of a bioorthogonal reaction is dictated by the specific biological question, the nature of the protein of interest, and the desired application. The following sections detail the most widely employed reactions, highlighting their distinct advantages and limitations.

The Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed and is based on the classic Staudinger reaction between an azide (B81097) and a phosphine (B1218219).[4] In the bioorthogonal version, an engineered phosphine containing an electrophilic trap (typically a methyl ester) reacts with an azide-modified protein to form an aza-ylide intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, releasing nitrogen gas and a phosphine oxide byproduct.[4]

The mechanism of the Staudinger ligation is a cornerstone of bioorthogonal chemistry.

References

function of DBCO group in strain-promoted alkyne-azide cycloaddition

An In-depth Technical Guide to the Dibenzocyclooctyne (DBCO) Group in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Bioorthogonal Chemistry

In the complex landscape of biological systems, the ability to perform specific chemical reactions without interfering with native biochemical processes is paramount. This principle, known as bioorthogonal chemistry, has revolutionized the study of biomolecules in their natural environment. A key reaction in the bioorthogonal toolkit is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful iteration of "click chemistry".[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2]

At the heart of many SPAAC reactions is the dibenzocyclooctyne (DBCO) group. This guide provides a comprehensive overview of the function of DBCO, its quantitative performance metrics, detailed experimental protocols for its use, and its application in various research and development workflows.

The Core Function and Mechanism of DBCO

DBCO is a cyclic alkyne whose reactivity is driven by significant ring strain. This intrinsic molecular tension is the driving force behind its rapid reaction with azide-functionalized molecules. The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[3] This process is highly specific and bioorthogonal; the DBCO group does not react with other functional groups commonly found in biological systems, such as amines or hydroxyls, ensuring that labeling is precise and targeted.[2][]

The key advantages of using DBCO in SPAAC include:

-

Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with Cu(I) catalysts, making it ideal for in vivo studies.[1][5]

-

Fast Reaction Kinetics: The high ring strain of DBCO leads to rapid reaction rates, enabling efficient labeling even at low reactant concentrations.[1]

-

High Specificity and Efficiency: The reaction is highly selective for azides, proceeding with high yields and minimal off-target effects.[2]

-

Stability: Both DBCO and azide (B81097) functional groups exhibit good stability on biomolecules prior to conjugation, although DBCO can lose reactivity over extended periods.[1][5][6]

Quantitative Data and Performance Metrics

The efficacy of a SPAAC reaction is determined by its kinetics and the stability of the reactants. DBCO derivatives are known for their high second-order rate constants. However, performance can be influenced by factors such as the structure of the azide, solvent, pH, and temperature.[7]

Table 1: Comparative Reaction Kinetics of Cyclooctynes

This table summarizes the second-order rate constants (k₂) for DBCO and other common cyclooctynes with benzyl (B1604629) azide, providing a benchmark for reactivity.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| DBCO | ~0.1 - 0.24 | [2][8] |

| BCN | 0.14 | [8] |

| DIFO | 0.076 | [8] |

| DIBO | 0.17 | [8] |

Note: Reaction rates are highly dependent on the specific derivatives, solvent systems, and temperature.

Table 2: Stability and Reaction Condition Considerations for DBCO

This table outlines key factors affecting the stability and efficiency of DBCO-mediated SPAAC reactions.

| Parameter | Guideline / Observation | Impact on Reaction | Reference(s) |

| Stability | DBCO-functionalized antibodies can be stored at -20°C for up to a month. | Reactivity can decrease over time due to oxidation and hydration of the alkyne. | [5] |

| pH | Optimal range is typically 7.0 - 9.0. | Higher pH values generally increase reaction rates (buffer-dependent). | [1][7] |

| Temperature | Reactions proceed well from 4°C to 37°C. | Higher temperatures can increase reaction speed. | [1][7] |

| Solvent | Aqueous buffers (e.g., PBS) are standard. Up to 20% DMSO is tolerated. | Maintains biomolecule integrity. | [6][9] |

| Interfering Reagents | Sodium azide (NaN₃) must be avoided in buffers. | NaN₃ is a preservative that will react with and consume the DBCO reagent. | [10][11] |

| Steric Hindrance | Proximity of DBCO to a large biomolecule can slow kinetics. | Can be mitigated by using a PEG spacer in the linker. | [12] |

| Reaction Monitoring | DBCO has a characteristic UV-Vis absorbance peak at ~309 nm. | The disappearance of this peak can be used to monitor reaction progress. | [6][11] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of DBCO-mediated SPAAC.

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein via its primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials:

-

Protein of interest (0.5–5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS Ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification equipment (e.g., spin desalting columns, dialysis cassettes)

Methodology:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (like PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester. Remove interfering substances using a desalting column or dialysis.

-

DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO/DMF should ideally be below 20% to maintain protein integrity.[1]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][13]

-

Quenching (Optional): To stop the reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[5]

-

Purification: Remove unreacted DBCO reagent using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).[1][13]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO) using a UV-Vis spectrophotometer.[14]

Protocol 2: Live-Cell Surface Glycoprotein Labeling

This protocol outlines the metabolic labeling of cellular glycans with an azide sugar, followed by fluorescent tagging with a DBCO-fluorophore.[7][15]

Materials:

-

Adherent mammalian cells in culture

-

Complete cell culture medium

-

Azide-containing sugar (e.g., Peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Anhydrous DMSO

Methodology:

-

Metabolic Incorporation:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add the Ac₄ManNAz stock to the complete culture medium to a final concentration of 25-50 µM.[7]

-

Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell surface glycans.[7][15]

-

-

SPAAC Labeling:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Wash the cells twice with warm PBS to remove unincorporated azide sugar.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[7]

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[7][16]

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general workflow for creating an ADC by first functionalizing an antibody with DBCO and then conjugating an azide-modified payload.[3]

Materials:

-

Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS)

-

DBCO-linker with an amine-reactive group (e.g., DBCO-PEG4-NHS ester)

-

Azide-functionalized payload (e.g., cytotoxic drug)

-

Anhydrous DMSO or DMF

-

Purification equipment (e.g., size-exclusion chromatography, spin desalting columns)

Methodology:

-

Antibody Functionalization with DBCO:

-

Payload Conjugation:

-

Purification and Characterization:

-

Purify the final ADC conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess payload.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

-

Visualizing Experimental Workflows and Applications

DBCO-mediated SPAAC is a versatile tool used in numerous applications. The following diagrams illustrate common experimental workflows.

General Protein Bioconjugation Workflow

Workflow for Studying GPCR Internalization

DBCO-SPAAC can be used to label cell-surface receptors to visualize their trafficking upon activation.

Conclusion

The dibenzocyclooctyne (DBCO) group is a cornerstone of modern bioorthogonal chemistry. Its unique combination of high strain-driven reactivity, biocompatibility, and specificity makes it an invaluable tool for researchers, scientists, and drug development professionals. By enabling robust and efficient covalent conjugation in complex biological environments without the need for toxic catalysts, DBCO-mediated SPAAC has opened new frontiers in live-cell imaging, proteomics, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates. Understanding the quantitative metrics and experimental protocols associated with DBCO is essential for harnessing its full potential to advance biological science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. Affinity Conjugation for Rapid and Covalent Labeling of Proteins in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vectorlabs.com [vectorlabs.com]

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG12-Maleimide in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) using the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This linker facilitates a sequential conjugation strategy, enabling the precise attachment of a cytotoxic drug to an antibody. The methodology leverages two highly specific and efficient bioorthogonal reactions: the thiol-maleimide reaction for antibody modification and the strain-promoted azide-alkyne cycloaddition (SPAAC) for drug conjugation.

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[][2] The dibenzocyclooctyne (DBCO) group allows for a copper-free click chemistry reaction with an azide-modified drug, which is crucial for biological applications as it avoids the cytotoxicity associated with copper catalysts.[3][] The maleimide (B117702) group provides a selective handle for conjugation to thiol groups, which can be engineered into the antibody or generated by the reduction of interchain disulfide bonds.[5][]

Principle of the Method

The synthesis of an ADC using the this compound linker is a two-stage process:

-

Antibody Modification: The maleimide moiety of the linker reacts with free sulfhydryl groups on the antibody to form a stable thioether bond. This results in a DBCO-functionalized antibody. This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5.[5][7]

-

Payload Conjugation: The DBCO group on the modified antibody then reacts with an azide-functionalized cytotoxic drug via SPAAC. This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological media without interfering with native cellular processes, forming a stable triazole linkage.[3][8][]

Experimental Protocols

Antibody Thiolation (Disulfide Reduction)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for maleimide conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Desalting columns

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., PBS, pH 7.2).

-

Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Remove excess TCEP immediately using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2). The resulting antibody solution now contains free thiol groups.

Antibody-Linker Conjugation (Maleimide Reaction)

This protocol details the conjugation of the this compound linker to the thiolated antibody.

Materials:

-

Thiolated antibody from the previous step

-

This compound dissolved in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Reaction buffer (PBS with 1 mM EDTA, pH 7.2)

-

Quenching solution (e.g., 100 mM N-acetylcysteine or L-cysteine)

Procedure:

-

Immediately after desalting, add a 5-10 fold molar excess of the this compound solution to the thiolated antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

To quench the reaction and cap any unreacted maleimide groups, add the quenching solution to a final concentration of 1 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the DBCO-functionalized antibody by size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagent.

ADC Synthesis (Copper-Free Click Chemistry)

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-functionalized antibody

-

Azide-functionalized cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Add a 1.5 to 5-fold molar excess of the azide-payload to the purified DBCO-antibody solution.[3]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] The reaction time may require optimization depending on the specific reactants.

-

The resulting ADC solution is now ready for purification.

ADC Purification and Characterization

Purification of the crude ADC is essential to remove unconjugated antibody, excess drug-linker, and potential aggregates.

Purification Methods:

-

Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drugs and linkers.

-

Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different drug-to-antibody ratios (DARs).[11]

-

Affinity Chromatography (e.g., Protein A): Used to capture the antibody portion of the conjugate, allowing for the removal of impurities.

Characterization Methods:

-

UV/Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated drug, which allows for the calculation of the average DAR.[]

-

Mass Spectrometry (MS): To confirm the identity of the ADC and determine the distribution of different drug-loaded species.

-

Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the final ADC product.[13]

-

Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution profile of the ADC.[]

Data Presentation

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.

Table 1: Reaction Parameters and Efficiency

| Parameter | Typical Value | Reference |

| Molar Excess of TCEP for Reduction | 2-5 fold | [] |

| Molar Excess of DBCO-Linker | 5-10 fold | [15] |

| Molar Excess of Azide-Payload | 1.5-5 fold | [3] |

| Antibody-Linker Conjugation Efficiency | > 90% | - |

| ADC Final Yield | 50-80% | - |

Table 2: ADC Characterization Data

| Parameter | Typical Value | Method | Reference |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, MS, UV/Vis | [] |

| Monomer Purity | > 95% | SEC | [13] |

| Aggregation Level | < 5% | SEC | [13] |

| Endotoxin Level | < 1 EU/mg | LAL Assay | - |

Visualizations

Experimental Workflow

References

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Proteins with DBCO-NHCO-PEG12-Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful labeling of proteins with the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This process enables the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to a protein via a stable thioether bond, which can then be used in copper-free click chemistry reactions.

The protocol is divided into two main stages:

-

Thiol-Reactive Labeling: Conjugation of the maleimide (B117702) group of the linker to free sulfhydryl groups (thiols) on the protein, typically from cysteine residues.

-

Copper-Free Click Chemistry: Reaction of the DBCO-labeled protein with an azide-containing molecule of interest.

This methodology is particularly useful for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and for immobilizing proteins on surfaces. The long, hydrophilic PEG12 spacer enhances solubility and reduces potential steric hindrance.

Experimental Protocols

Part 1: Protein Preparation and Maleimide Labeling

This initial phase focuses on preparing the protein and conjugating it with the this compound linker.

1.1. Materials and Reagents:

-

Protein of interest (e.g., antibody, enzyme)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.[1][2][3] Buffers should not contain thiol-containing compounds like DTT.[2]

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[2][3]

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[1][2][4]

1.2. Protocol for Maleimide Labeling:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][4][5]

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][3][4] Note that complete reduction of all disulfide bonds in antibodies can lead to inactivation.[6]

-

It is recommended to perform the reaction in an inert gas (e.g., nitrogen or argon) environment to prevent the re-formation of disulfide bonds.[1][3]

-

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Purification of the DBCO-Labeled Protein:

Part 2: Copper-Free Click Chemistry with the DBCO-Labeled Protein

This second phase involves the reaction of the purified DBCO-labeled protein with a molecule containing an azide (B81097) group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and highly specific.[7][8][]

2.1. Materials and Reagents:

-

Purified DBCO-labeled protein

-

Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule, biotin)

-

Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.[10][11]

2.2. Protocol for Copper-Free Click Chemistry:

-

Reaction Setup:

-

Incubation:

-

Purification of the Final Conjugate:

2.3. Storage of the Final Conjugate:

-

For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[2][4]

-

For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[2][4] Adding a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide can also be beneficial.[2][4]

Data Presentation

The following table summarizes the key quantitative parameters for the protein labeling protocol.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| TCEP Molar Excess (Optional) | 10-100 fold | For reduction of disulfide bonds. |

| DBCO-Maleimide Stock Concentration | 10 mM in DMSO or DMF | Prepare fresh before use. |

| DBCO-Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific protein.[4] |

| Maleimide Labeling Incubation Time | 2 hours at RT or overnight at 4°C | Protect from light. |

| Azide-Molecule:DBCO-Protein Molar Ratio | 2:1 to 4:1 | Can be adjusted to optimize conjugation.[10][12] |

| Click Chemistry Incubation Time | 4-12 hours at RT or overnight at 4°C | Longer times may increase yield.[11] |

| Reaction pH | 7.0 - 7.5 | Optimal for the maleimide-thiol reaction.[1][2][3] |

Visualizations

Signaling Pathway and Chemical Reactions

Caption: Chemical reactions in the two-stage protein labeling process.

Experimental Workflow

Caption: Step-by-step experimental workflow for protein labeling.

References

- 1. biotium.com [biotium.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Optimizing Conjugation Reactions with DBCO-NHCO-PEG12-Maleimide: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of the heterobifunctional linker, DBCO-NHCO-PEG12-maleimide. This linker enables the sequential or simultaneous conjugation of two different molecules through a stable polyethylene (B3416737) glycol (PEG) spacer. The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The maleimide (B117702) group specifically reacts with thiol (sulfhydryl) groups. Understanding and optimizing the reaction conditions for both of these functionalities is critical for achieving high conjugation efficiency and purity.

Introduction to this compound

This compound is a versatile tool in bioconjugation, antibody-drug conjugate (ADC) development, and the creation of complex biomolecular structures.[1] The PEG12 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][3] The DBCO group offers highly selective and biocompatible ligation with azides without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[4][5][6] The maleimide group allows for the efficient and specific coupling to cysteine residues in proteins or other thiol-containing molecules.[7][8]

Reaction Mechanisms

The utility of this compound lies in its two distinct reactive ends, enabling a two-step conjugation strategy.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is characterized by its high efficiency and bioorthogonality, meaning it does not interfere with native biological functional groups.[4][9]

Thiol-Maleimide Reaction

The maleimide group reacts with a free sulfhydryl group (thiol) to form a stable thioether bond. This reaction is highly specific for thiols within a defined pH range.[10][11]

Experimental Protocols

Protocol 1: Two-Step Conjugation - Maleimide Reaction Followed by DBCO Reaction

This is the most common workflow, involving the initial reaction of the maleimide group with a thiol-containing molecule, followed by the "click" reaction of the DBCO group with an azide-containing molecule.

// Nodes Thiol_Molecule [label="Thiol-Containing\nMolecule (e.g., Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Conjugate [label="DBCO-Labeled\nMolecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide_Molecule [label="Azide-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conjugate [label="Final Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Thiol_Molecule -> DBCO_Conjugate [label=" Maleimide-Thiol\n Reaction "]; DBCO_Linker -> DBCO_Conjugate; DBCO_Conjugate -> Purification1; Purification1 -> Azide_Molecule [label=" SPAAC Reaction "]; Azide_Molecule -> Final_Conjugate; Purification1 -> Final_Conjugate; Final_Conjugate -> Purification2; } Two-Step Conjugation Workflow

Materials:

-

Thiol-containing molecule (e.g., protein with cysteine residues)

-

This compound

-

Azide-containing molecule

-

Reaction Buffer A: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA)[10][11]

-

Reaction Buffer B: Azide-free buffer, pH 7.4 (e.g., PBS)[12]

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)[7][13]

-

Quenching reagent (optional): Cysteine or 2-mercaptoethanol[14]

-

Purification system (e.g., size-exclusion chromatography, dialysis)[9]

Procedure:

Step 1: Preparation of Thiol-Containing Molecule

-

Dissolve the thiol-containing molecule in Reaction Buffer A to a concentration of 1-10 mg/mL.[7][15]

-

If the molecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[13][14] Note: If using DTT, it must be removed prior to adding the maleimide reagent.[14]

-

Degas the buffer to minimize re-oxidation of thiols.[7]

Step 2: Maleimide-Thiol Conjugation

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[10][16]

-

Add a 10-20 fold molar excess of the this compound solution to the prepared thiol-containing molecule.[13] The final concentration of the organic solvent should ideally be below 20% to avoid protein precipitation.[12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15][17]

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[14]

-

Purify the DBCO-labeled molecule using size-exclusion chromatography or dialysis to remove excess linker and quenching reagents.[9]

Step 3: DBCO-Azide Conjugation (SPAAC)

-

Dissolve the purified DBCO-labeled molecule in Reaction Buffer B.

-

Add the azide-containing molecule to the reaction mixture. A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction to completion.[9][16]

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][18] For some reactions, incubation for up to 24 hours can improve efficiency.[9]

-

The final conjugate may be purified by size-exclusion chromatography to remove any unreacted components.[10]

Protocol 2: One-Pot, Two-Step Conjugation

In some instances, if the azide-containing molecule does not have a free thiol, it is possible to perform the conjugation in a one-pot fashion.

// Nodes Thiol_Molecule [label="Thiol-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix1 [label="Intermediate\nReaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Azide_Molecule [label="Azide-Containing\nMolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conjugate [label="Final Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Thiol_Molecule -> Reaction_Mix1 [label=" Maleimide-Thiol\n Reaction "]; DBCO_Linker -> Reaction_Mix1; Reaction_Mix1 -> Azide_Molecule [label=" Add Azide (B81097)\n Molecule "]; Azide_Molecule -> Final_Conjugate [label=" SPAAC Reaction "]; Final_Conjugate -> Purification; } One-Pot Conjugation Workflow

Procedure:

-

Follow Steps 1 and 2 from Protocol 1 for the maleimide-thiol conjugation. Do not quench the reaction.

-

After the desired incubation time for the maleimide reaction, add the azide-containing molecule directly to the reaction mixture.

-

Incubate for an additional 4-12 hours at room temperature or overnight at 4°C.[16]

-

Purify the final conjugate.

Summary of Optimal Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | DBCO-Azide (SPAAC) Reaction |

| pH | 6.5 - 7.5[10][11] | ~7.4[12] |

| Temperature | Room Temperature or 4°C[17] | Room Temperature or 4°C[9][12] |

| Reaction Time | 2 hours - overnight[17] | 4 - 24 hours[9][16][18] |

| Buffer | Thiol-free (e.g., PBS, HEPES, Tris) with 5-10 mM EDTA[11] | Azide-free (e.g., PBS)[9][12] |

| Solvent | Aqueous buffer, can tolerate up to 20% DMSO/DMF[10][12] | Aqueous buffer, can tolerate up to 20% DMSO[12] |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent[13][15] | 1.5-10 fold molar excess of one reactant[9][16] |

| Quenching | Optional, with cysteine or 2-mercaptoethanol[14] | Not typically required |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Maleimide Conjugation Efficiency | Hydrolysis of Maleimide: Maleimide group is moisture-sensitive.[16] | Allow the reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[16] |

| Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds.[14] | Degas buffers and include a chelating agent like EDTA (5-10 mM) to prevent metal-catalyzed oxidation.[10][14] | |

| Insufficient Free Thiols: Disulfide bonds in the protein were not fully reduced. | Increase the concentration of the reducing agent (TCEP) or the incubation time.[13] | |

| Low DBCO Conjugation Efficiency | Presence of Azide in Buffers: Sodium azide is a common preservative and will react with the DBCO group.[9][12] | Ensure all buffers are free of sodium azide.[12] |

| Suboptimal Reaction Conditions: Insufficient incubation time or non-optimal molar ratios. | Increase the incubation time or optimize the molar excess of one of the reactants.[16] | |

| Precipitation of Protein | High Concentration of Organic Solvent: Some proteins are sensitive to high concentrations of DMSO or DMF.[10] | Keep the final concentration of the organic solvent below 20%.[10][12] |

| Non-specific Labeling | Reaction of Maleimide with Amines: At pH > 7.5, maleimides can react with primary amines.[10][11] | Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[10][11] |

Conclusion

The this compound linker provides a powerful and versatile method for creating complex bioconjugates. By carefully controlling the reaction conditions for both the maleimide-thiol and DBCO-azide couplings, researchers can achieve high yields of purified, well-defined products for a wide range of applications in research, diagnostics, and therapeutics. The stability of the triazole bond formed during the SPAAC reaction makes this linker particularly advantageous for in vivo applications where long-term stability is crucial.[19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. DBCO-PEG12-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. broadpharm.com [broadpharm.com]

- 6. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. interchim.fr [interchim.fr]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. glenresearch.com [glenresearch.com]

- 19. benchchem.com [benchchem.com]

maleimide-thiol coupling buffer pH and temperature recommendations

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of maleimide-thiol coupling, a cornerstone of bioconjugation chemistry. These notes detail the critical reaction parameters, including buffer pH and temperature, and provide standardized protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules such as proteins, peptides, and antibodies.

Introduction to Maleimide-Thiol Chemistry

The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This conjugation method is highly valued for its specificity and efficiency under mild, physiological conditions.[1][2] The reaction is particularly selective for the sulfhydryl groups of cysteine residues in proteins and peptides within a specific pH range.[1][3] This high degree of chemoselectivity allows for precise, site-specific labeling and crosslinking of biomolecules, which is critical in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other advanced biotherapeutics and research reagents.[1]

Critical Parameters: pH and Temperature

The success of a maleimide-thiol conjugation is highly dependent on the careful control of the reaction environment. The pH of the buffer and the reaction temperature are the most critical parameters influencing the reaction's rate, specificity, and the stability of the maleimide group itself.

pH Recommendations

The optimal pH range for maleimide-thiol coupling is between 6.5 and 7.5.[1][3] Within this window, the reaction is highly selective for thiol groups over other nucleophilic groups, such as amines.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Deviations from this optimal pH range can lead to undesirable side reactions. At pH values above 7.5, the maleimide group can react with primary amines (e.g., the side chain of lysine (B10760008) residues), leading to a loss of selectivity.[3] Furthermore, the maleimide ring is susceptible to hydrolysis, a competing reaction that opens the ring to form an unreactive maleamic acid derivative.[3] The rate of this hydrolysis increases with increasing pH.[3][4] Conversely, at a pH below 6.5, the reaction rate is significantly reduced.[5]

dot

Caption: Logical relationship of pH and reaction outcomes.

Temperature Recommendations

The temperature at which the conjugation is performed affects the reaction kinetics.[6] Reactions are typically carried out at either room temperature (20-25°C) or at 4°C.[5]

-

Room Temperature (20-25°C): This temperature facilitates faster reaction rates, with conjugations often reaching completion within 30 minutes to 2 hours.[5]

-

4°C: Performing the reaction at a lower temperature slows down the reaction rate, potentially requiring an overnight incubation to achieve a high degree of conjugation.[5] This can be advantageous for particularly sensitive biomolecules to minimize degradation.[5]

It is also possible to perform the reaction at 37°C to further accelerate the process, though this may not be suitable for all biomolecules due to the risk of denaturation.[5][6]

Data Presentation

The following tables summarize the key quantitative data for maleimide-thiol coupling reactions.

Table 1: pH Effects on Maleimide-Thiol Reaction

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3] |

Table 2: Typical Reaction Times and Temperatures

| Temperature | Typical Reaction Time | Notes |

| 4°C | Overnight (8-16 hours)[5] | Recommended for sensitive proteins to minimize degradation.[5] |

| Room Temperature (20-25°C) | 30 minutes - 2 hours[5] | Faster reaction kinetics. |

| 37°C | ~30 minutes[5][6] | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[5] |